

GDC-0834 metabolic instability and amide hydrolysis

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GDC-0834 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the metabolic instability and amide hydrolysis of GDC-0834.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of GDC-0834?

A1: The primary metabolic liability of GDC-0834 is its extensive and rapid amide hydrolysis.[1] [2] This metabolic pathway leads to the formation of two major inactive metabolites, an aniline metabolite (M1) and an acid metabolite (M2).[1][3] This rapid metabolism was the principal reason for the low systemic exposure and subsequent discontinuation of the compound in clinical development.[1][4][5]

Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834?

A2: The amide hydrolysis of GDC-0834 is primarily mediated by human aldehyde oxidase (AO) and to a lesser extent, carboxylesterases (CES).[1][6] Studies using specific enzyme inhibitors have confirmed the involvement of AO and CES, while ruling out the participation of xanthine oxidase (XO).[1]

Q3: Are there significant species differences in the metabolism of GDC-0834?

Troubleshooting & Optimization





A3: Yes, there are significant species differences in the rate of GDC-0834 amide hydrolysis.[2] [4] The hydrolysis is substantially more pronounced in human liver fractions compared to those from preclinical species such as rats, dogs, and monkeys.[4] This discrepancy led to a poor prediction of human pharmacokinetic profiles based on preclinical data.[2]

Q4: What were the clinical implications of GDC-0834's metabolic instability?

A4: Due to the rapid amide hydrolysis, oral administration of GDC-0834 in human clinical trials resulted in very low to undetectable plasma concentrations of the parent compound.[1][4] Consequently, the systemic exposure was insufficient for therapeutic efficacy, which led to the termination of its clinical development.[5]

Troubleshooting Guides

Problem 1: High in vitro clearance of GDC-0834 observed in human liver fractions.

- Possible Cause: This is an expected outcome due to the inherent metabolic instability of GDC-0834 in human liver preparations. The primary reason is the rapid amide hydrolysis catalyzed by aldehyde oxidase (AO) and carboxylesterases (CES) present in human liver cytosol and microsomes.[1][6]
- Troubleshooting Steps:
 - Confirm the metabolic pathway: Analyze your incubation samples for the presence of the aniline metabolite (M1) and the acid metabolite (M2) using LC-MS/MS. A high turnover of GDC-0834 should correlate with a high formation rate of these metabolites.
 - Enzyme phenotyping: To confirm the involvement of AO and CES, perform co-incubation experiments with specific inhibitors. Use a known AO inhibitor (e.g., hydralazine) and a general carboxylesterase inhibitor (e.g., bis(p-nitrophenyl) phosphate) to observe any reduction in the rate of GDC-0834 metabolism.
 - Use appropriate in vitro systems: Be aware that the metabolic rate will differ between liver microsomes and hepatocytes due to the cytosolic localization of AO. For a complete metabolic profile, it is recommended to use both human liver microsomes and hepatocytes.[2]



Problem 2: Discrepancy between preclinical animal in vivo data and human in vitro metabolic data for GDC-0834.

- Possible Cause: This is a known issue for GDC-0834 and is attributed to significant species differences in the activity of aldehyde oxidase.[2][4] Preclinical animal models (e.g., rat, dog, monkey) exhibit a much lower rate of amide hydrolysis compared to humans.[4]
- Troubleshooting Steps:
 - Quantify species differences: Conduct parallel in vitro metabolism studies using liver fractions from human and the relevant preclinical species. This will allow you to quantify the difference in the rate of amide hydrolysis.
 - Consider humanized animal models: For more predictive in vivo studies, consider using chimeric mice with humanized livers, which have been shown to better reflect human metabolism for certain compounds.[4]
 - Apply in vitro-in vivo extrapolation (IVIVE) with caution: When predicting human clearance from in vitro data, be aware of the significant contribution of AO. Standard IVIVE models may not accurately capture the clearance if they primarily focus on cytochrome P450mediated metabolism.

Data Presentation

Table 1: In Vitro Metabolic Stability of GDC-0834 in Human Liver Preparations

Parameter	Value	Reference
Intrinsic Clearance (CLint) in Human Liver Cytosol	0.511 mL/min per mg of protein	[1][6]

Table 2: Kinetic Parameters for the Formation of Metabolite M1 in Liver Microsomes (NADPH-independent)



Species	Vmax (pmol/min/mg protein)	Km (μM)	Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)	Reference
Human	284 ± 14	1.0 ± 0.1	284	[4]
Monkey	10.3 ± 0.6	1.2 ± 0.3	8.6	[4]
Dog	7.1 ± 0.3	1.7 ± 0.3	4.2	[4]
Rat	2.7 ± 0.2	1.6 ± 0.4	1.7	[4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

- Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and GDC-0834 (final concentration 1 μ M) in 100 mM potassium phosphate buffer (pH 7.4).
- Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. The reaction can be initiated by adding the substrate (GDC-0834). Note that for amide hydrolysis via AO and CES, NADPH is not required.[4]
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.
- Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining GDC-0834.
- Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).



Protocol 2: Enzyme Phenotyping using Inhibitors

- Prepare Incubation Mixtures: Prepare separate incubation mixtures as described in Protocol
 1.
- Add Inhibitors: To respective tubes, add a known inhibitor of Aldehyde Oxidase (e.g., hydralazine, 10 μM) or a general Carboxylesterase inhibitor (e.g., bis(p-nitrophenyl) phosphate, 10 μM). Include a control incubation without any inhibitor.
- Pre-incubation: Pre-incubate the microsomes with the inhibitors for 10 minutes at 37°C before adding GDC-0834.
- Initiate and Quench Reaction: Follow steps 2-5 from Protocol 1.
- Analysis and Interpretation: Analyze the samples by LC-MS/MS. A significant decrease in the
 metabolism of GDC-0834 in the presence of an inhibitor indicates the involvement of that
 enzyme in its clearance.

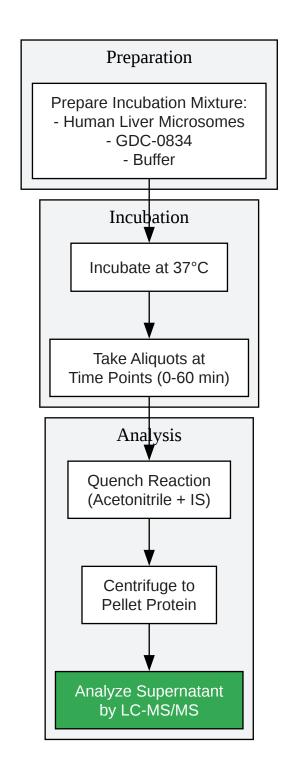
Visualizations



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Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.







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